tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
Overview
Description
“tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate” is a chemical compound with the molecular formula C11H16IN3O2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-iodo-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester with sodium hydride in tetrahydrofuran, followed by the addition of (2-trimethylethylsilylethoxy)methyl chloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)14-9(12)13-7/h4-6H2,1-3H3,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-iodo-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester with sodium hydride, followed by the addition of (2-trimethylethylsilylethoxy)methyl chloride .Physical and Chemical Properties Analysis
This compound has a molecular weight of 349.17 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Crystal Structure Analysis
- Studies on similar imidazo[1,2-a]pyridine derivatives have provided insights into their crystal structures and molecular interactions. For instance, research on N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine revealed details about the inclination of the phenyl ring to the mean planes of the respective imidazole rings, indicating potential applications in crystal engineering and design of molecular materials (Dhanalakshmi et al., 2018).
Synthetic Methods Development
- Research has been conducted on the synthesis of various imidazo[4,5-b]pyridin-2-ones, showcasing methods for preparing these compounds efficiently. This is exemplified in the work of Jeremy P. Scott, who developed a one-pot tandem palladium-catalysed amination and intramolecular amidation method (Scott, 2006).
Molecular Design and Drug Development
- The synthesis and structural analysis of similar compounds, such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, have been explored. These studies often involve NMR, FT-IR, and X-ray diffraction studies, contributing to the field of drug design and molecular engineering (Chen et al., 2021).
Catalysis and Reaction Mechanisms
- Research in catalysis has seen the synthesis of ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes. These studies expand the understanding of catalytic activities and reaction mechanisms in organic chemistry (Cheng et al., 2009).
Novel Synthetic Pathways
- Innovative synthetic pathways have been developed for imidazo[1,2-a]pyridine derivatives. For example, a study by Changunda et al. showcased the efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines (Changunda et al., 2020).
Radiochemical Applications
- In nuclear medicine and radiopharmaceuticals, compounds like [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate have been synthesized for potential SPECT imaging applications, highlighting the role of imidazo[4,5-c]pyridine derivatives in diagnostic imaging (He et al., 1994).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
tert-butyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)14-9(12)13-7/h4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZDAGAOWWPJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.